molecular formula C25H24N4O3 B5556406 2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone

2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B5556406
M. Wt: 428.5 g/mol
InChI Key: PDEQGDIVWDKNIV-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of N-benzoyl substituted piperazine-1-carbothioamide with 2-chloromethyl quinazolinone derivatives. This method has been applied to create a variety of quinazolinone derivatives showing moderate to good anticancer activity against different cell lines. The structure-activity relationship suggests that specific substitutions on the quinazolinone ring are crucial for potent anticancer activity (Sharma & Ravani, 2012).

Molecular Structure Analysis

Quinazolinone derivatives exhibit a wide range of biological activities, which are largely influenced by their molecular structure. For instance, the presence of a NH linker with an aryl moiety and electron-donating groups on the phenyl ring significantly impacts their anticancer activity. This suggests that the molecular structure of these compounds is finely tuned to interact with biological targets, leading to their observed activities (Sharma & Ravani, 2012).

Chemical Reactions and Properties

Quinazolinone derivatives are known to undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For example, the reaction of 2-phenylquinolin-4(1H)-one with sodium dichloroisocyanurate results in different quinolinone derivatives, showcasing the chemical versatility of the quinazolinone scaffold (Staskun & Es, 1993).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored the synthesis of heterocyclic compounds from related starting materials, demonstrating the chemical versatility and potential for producing a variety of biologically active molecules (Soliman, Bakeer, & Attia La., 2010).

Antitumor Activity

Studies have identified quinazolinone derivatives, similar in structure to the compound , exhibiting significant in vitro antitumor activity against various cancer cell lines. This highlights the potential of these compounds in cancer therapy (Cao et al., 2005).

Receptor Ligands

Research on novel quinazolinone and pyrimidine derivatives has shown that these compounds can act as potent ligands for serotonin receptors, indicating their potential use in treating disorders related to serotonin dysregulation (Intagliata et al., 2017).

Anticancer Agents

The synthesis and evaluation of novel quinazolinone derivatives have revealed moderate to good anticancer activity against different cancer cell lines, suggesting their promise as anticancer agents (Sharma & Ravani, 2012).

Antibacterial and Anthelmintic Activities

Synthesized quinazolinone derivatives have been tested for antibacterial, anthelmintic, analgesic, and anti-inflammatory activities, showing that these compounds possess significant biological activities and could serve as leads for the development of new therapeutic agents (Debnath & Manjunath, 2011).

Drug Synthesis and Characterization

Research into the synthesis and characterization of drugs related to quinazolinone compounds, including their antimicrobial activity, provides insights into the development of new pharmaceuticals with potential benefits over existing treatments (Kumar, Kumar, & Mazumdar, 2021).

properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c30-22-16-19(9-8-18-5-2-1-3-6-18)15-21-20(22)17-26-25(27-21)29-12-10-28(11-13-29)24(31)23-7-4-14-32-23/h1-9,14,17,19H,10-13,15-16H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEQGDIVWDKNIV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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